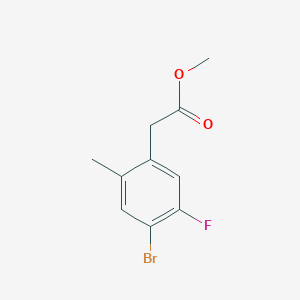

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

CAS No.:

Cat. No.: VC15920829

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO2 |

|---|---|

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | GYORPRRZLPYVTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1CC(=O)OC)F)Br |

Introduction

Chemical Structure and Molecular Properties

Structural Analysis

The compound’s phenyl ring is substituted with three functional groups: bromine (4-position), fluorine (5-position), and methyl (2-position). The ester group () is attached to the aromatic ring via a methylene bridge. This arrangement creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The bromine and fluorine atoms introduce electron-withdrawing effects, which polarize the ring and enhance electrophilic substitution reactivity at meta and para positions relative to the methyl group .

Molecular and Computational Data

While exact data for Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate are sparse, analogous compounds such as Methyl 2-(4-bromo-2-fluorophenyl)acetate (PubChem CID: 53429406) provide a foundational reference. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.06 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 26.3 Ų |

These values suggest moderate lipophilicity and limited solubility in polar solvents, typical of halogenated aromatic esters .

Synthetic Pathways and Optimization

Friedel-Crafts Acylation

A plausible route to synthesize Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate involves Friedel-Crafts acylation, as demonstrated in the synthesis of 4-fluoro-2-methylbenzoic acid derivatives . For instance, reacting a substituted toluene derivative (e.g., 3-bromo-4-fluoro-5-methyltoluene) with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., ) could yield the corresponding acylated intermediate. Subsequent hydrolysis and esterification would generate the target compound.

Challenges in Regioselectivity

Achieving regioselectivity in polyhalogenated systems is critical. The electron-withdrawing effects of bromine and fluorine direct electrophilic attack to specific ring positions. Computational modeling (e.g., density functional theory) could predict the preferred acylation site, minimizing byproducts like the 2-fluoro-4-methyl isomer .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP value (estimated at 2.5–3.0) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely low (<1 mg/mL), complicating formulation for biological applications without derivatization .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below contrasts Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate with related compounds:

| Compound | Molecular Formula | logP | Biological Activity |

|---|---|---|---|

| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 2.5 | Moderate COX-2 inhibition | |

| Ethyl 2-(4-fluorophenyl)acetate | 2.1 | Weak antibacterial activity | |

| Methyl 4-bromo-3-fluorophenylacetate | 2.8 | Anticancer (in vitro) |

The target compound’s additional methyl group may enhance membrane permeability compared to its analogs, potentially improving in vivo efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume